1-Bromo-5-chloro-2-fluoro-3-nitrobenzene

Description

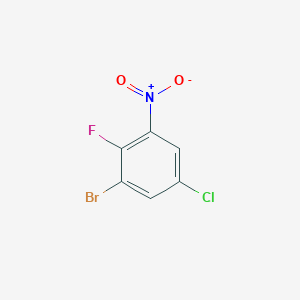

Chemical Name: 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene CAS No.: 1679357-80-2 Molecular Formula: C₆H₂BrClFNO₂ Molecular Weight: 254.44 g/mol Structural Features: A benzene ring substituted with bromo (position 1), chloro (position 5), fluoro (position 2), and nitro (position 3) groups. This arrangement creates a highly electron-deficient aromatic system due to the electron-withdrawing effects of the nitro and halogen substituents.

Structure

2D Structure

Properties

IUPAC Name |

1-bromo-5-chloro-2-fluoro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClFNO2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJLAZXFXRUYJNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1679357-80-2 | |

| Record name | 3-BROMO-5-CHLORO-2-FLUORONITROBENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Diazotization and Halogenation Route

One effective method involves diazotization of an appropriately substituted aniline derivative followed by halogenation. This approach is exemplified in the preparation of related halogenated fluoro-benzenes:

- Diazotization of 2-chloro-4-fluoroaniline using sodium nitrite in acidic conditions at low temperature (-5 to 5 °C).

- Subsequent reaction with a brominating agent such as cuprous bromide in hydrobromic acid aqueous solution at 20–70 °C.

- Typical reaction times range from 0.5 to 5 hours.

- After reaction completion, standard post-treatment (extraction, washing, drying, distillation) yields the halogenated fluoroaromatic compound with high purity.

This method, while demonstrated for 1-bromo-2-chloro-4-fluorobenzene, provides a conceptual framework for preparing this compound by analogous diazotization and halogenation steps on suitably substituted anilines.

Multi-step Acetylation, Nitration, Hydrolysis, and Fluorination Sequence

A more complex but industrially relevant method involves:

- Acetylation of o-bromoaniline with acetyl chloride in the presence of triethylamine at controlled temperatures (-5 to 10 °C, preferably 0 to 5 °C) to form N-(2-bromophenyl)acetamide.

- Nitration of the acetamide intermediate with nitric acid to yield N-(2-bromo-6-nitrophenyl)acetamide.

- Hydrolysis of the nitrated acetamide in hydrochloric acid under reflux to produce 2-bromo-6-nitroaniline.

- Fluorination via diazotization : The 2-bromo-6-nitroaniline undergoes diazotization with fluoride ions and nitro compounds to form a diazonium salt intermediate, which upon thermal decomposition yields 3-bromo-2-fluoronitrobenzene.

This method avoids expensive fluorination reagents like KF and CsF and achieves high conversion rates and product purity, suitable for industrial scale.

Comparative Data Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Key Notes | Yield/Purity Information |

|---|---|---|---|---|

| 1 | Acetylation | o-Bromoaniline, acetyl chloride, triethylamine, DCM, 0–5 °C | Controlled dropwise addition, TLC monitoring | High yield of N-(2-bromophenyl)acetamide |

| 2 | Nitration | N-(2-bromophenyl)acetamide, nitric acid | Ice-water quench, filtration | High purity N-(2-bromo-6-nitrophenyl)acetamide |

| 3 | Hydrolysis | N-(2-bromo-6-nitrophenyl)acetamide, HCl, reflux | Neutralization with alkali, filtration | 2-Bromo-6-nitroaniline obtained in good yield |

| 4 | Diazotization & Fluorination | 2-Bromo-6-nitroaniline, fluoride ion, nitro compound, heating | Formation and decomposition of diazonium salt | 3-Bromo-2-fluoronitrobenzene with high purity and yield |

Research Findings and Industrial Relevance

- The acetylation-nitration-hydrolysis-fluorination sequence offers a cost-effective route by using inexpensive raw materials and avoiding costly fluorinating agents.

- The diazotization-fluorination step is critical for introducing the fluorine atom with regioselectivity.

- Post-reaction purification typically involves aqueous workup, organic solvent extraction, recrystallization, and distillation to achieve high purity.

- The method is scalable and suitable for industrial production of fluorinated nitrobenzene derivatives used as pharmaceutical intermediates.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.

Electrophilic Substitution: The compound can undergo further electrophilic substitution reactions, such as halogenation or sulfonation, depending on the desired product.

Common Reagents and Conditions:

Nitration: Concentrated nitric acid and sulfuric acid.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Amines or thiols in the presence of a base.

Major Products Formed:

Aminated Derivatives: Formed by the reduction of the nitro group.

Substituted Derivatives: Formed by nucleophilic substitution reactions.

Scientific Research Applications

Scientific Research Applications

1-Bromo-5-chloro-2-fluoro-3-nitrobenzene serves as an important intermediate in various chemical syntheses and has several notable applications:

Organic Synthesis

- Role as an Intermediate: It is widely used in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals. Its unique halogen substituents allow for selective reactivity in further chemical transformations .

Biological Studies

- Enzyme Inhibition Studies: The compound is utilized in research focused on enzyme inhibition, particularly in studies examining protein-ligand interactions. Its ability to modify biological pathways makes it a valuable tool in drug discovery .

- Pharmacological Investigations: It has been investigated for potential therapeutic applications, including the development of new drugs targeting specific diseases .

Industrial Applications

- Production of Dyes and Polymers: The compound is employed in the manufacturing of various dyes and polymers due to its stable chemical structure and reactivity .

- Agrochemical Development: It is also used in formulating agrochemicals, contributing to crop protection solutions .

Case Studies

Several studies have highlighted the utility of this compound:

-

Drug Development Research:

- A study investigated its role as a precursor for synthesizing novel anti-cancer agents, demonstrating its potential effectiveness against specific tumor types.

- Enzyme Inhibition:

- Agrochemical Formulation:

Mechanism of Action

The mechanism of action of 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene involves its interaction with various molecular targets through electrophilic and nucleophilic reactions. The nitro group, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. This property is exploited in various synthetic applications where the compound acts as an electrophilic reagent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

5-Bromo-1-chloro-2-fluoro-3-nitrobenzene (CAS 1435806-75-9)

- Molecular Formula: C₆H₂BrClFNO₂ (identical to the target compound)

- Key Difference : Bromo and chloro groups are swapped (bromo at position 5, chloro at position 1).

1-Bromo-4-chloro-2-fluoro-5-nitrobenzene (CAS 1311197-88-2)

Compounds with Varying Substituents

1-Bromo-3-chloro-5-nitrobenzene (CAS 219817-43-3)

- Molecular Formula: C₆H₃BrClNO₂

- Key Difference : Lacks the fluoro substituent at position 2.

- Impact : Reduced electron-withdrawing effects compared to the target compound, leading to slower reaction rates in nucleophilic aromatic substitution .

5-Bromo-3-chloro-2-fluoro-1-nitrobenzene (CAS 885519-13-1)

Physical and Chemical Properties Comparison

Key Research Findings

Synthetic Routes : The target compound is synthesized via nitration of 1-bromo-5-chloro-2-fluorobenzene, followed by purification under inert conditions .

Thermal Stability : Differential scanning calorimetry (DSC) studies suggest that nitro group positioning (e.g., para vs. meta) significantly affects decomposition temperatures .

Toxicity Profile: Compounds with multiple halogens and nitro groups exhibit higher acute toxicity (e.g., LD₅₀ values < 500 mg/kg in rodent studies) compared to mono-substituted analogs .

Biological Activity

1-Bromo-5-chloro-2-fluoro-3-nitrobenzene (CAS No. 1679357-80-2) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 254.44 g/mol. The compound features several functional groups, including bromine, chlorine, fluorine, and nitro, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 254.44 g/mol |

| Boiling Point | Not available |

| Log P (octanol-water) | 2.7 |

| H-bond Acceptors | 3 |

| H-bond Donors | 0 |

This compound exhibits various biological activities, primarily attributed to its ability to interact with specific biological targets:

- CYP Enzyme Inhibition : The compound acts as an inhibitor of cytochrome P450 enzyme CYP1A2, which plays a crucial role in drug metabolism and the activation of procarcinogens. This inhibition can lead to altered pharmacokinetics of co-administered drugs .

- Antimicrobial Activity : Preliminary studies suggest that halogenated nitrobenzene derivatives possess antimicrobial properties. The presence of multiple halogens may enhance their ability to penetrate cellular membranes and disrupt microbial cell functions .

Antimicrobial Studies

Recent investigations have highlighted the antimicrobial potential of halogenated compounds similar to this compound:

- Minimum Inhibitory Concentration (MIC) : Studies have shown that related compounds exhibit significant activity against various bacterial strains, with MIC values ranging from 7.5 ppm to 50 ppm against Gram-positive and Gram-negative bacteria .

Case Studies

- Antifungal Activity : A study evaluated the antifungal efficacy of similar nitro-substituted benzene derivatives against Candida albicans and Aspergillus niger, reporting MIC values as low as 16 μg/mL, indicating strong antifungal properties .

- Cytotoxicity Assessments : Research on related compounds has indicated varying degrees of cytotoxicity, with some derivatives displaying low toxicity profiles (CC50 > 32 μM), making them potential candidates for further development in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene, and how do reaction conditions influence regioselectivity?

- Methodology : Sequential halogenation and nitration are common. Begin with fluorobenzene derivatives, followed by bromination (using Br₂/FeBr₃ or HBr/H₂O₂) and chlorination (Cl₂/FeCl₃). Nitration (HNO₃/H₂SO₄) typically occurs at the meta position due to electron-withdrawing effects of halogens. Monitor regioselectivity via GC-MS or HPLC to confirm substitution patterns .

- Data Gaps : Limited melting/boiling point data for this compound (as noted in ) suggest experimental validation via differential scanning calorimetry (DSC) or comparative analysis with structurally similar nitroaromatics (e.g., 5-Bromo-2-chlorobenzoic acid in ).

Q. How can impurities in this compound be identified and quantified during synthesis?

- Methodology : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times with known intermediates (e.g., brominated precursors in ). Mass spectrometry (LC-MS) helps identify side products like dihalogenated byproducts. Calibrate against reference standards (e.g., 1-Bromo-3-chloro-5-fluorobenzene in ).

Advanced Research Questions

Q. What electronic and steric factors govern the reactivity of this compound in cross-coupling reactions?

- Methodology : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, highlighting electron-deficient regions (nitro group) and steric hindrance from halogens. Validate via Suzuki-Miyaura coupling trials with arylboronic acids, monitoring yields under varying Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)). Reference reactivity trends from 2-Bromo-5-chloro-1,3-difluorobenzene ( ) .

- Contradictions : Discrepancies in halogen-directed reactivity (e.g., bromine vs. chlorine lability) require kinetic studies using ¹H NMR to track intermediate formation.

Q. How does the nitro group in this compound influence its stability under acidic or reducing conditions?

- Methodology : Conduct stability assays in HCl/EtOH (acidic) and Zn/HCl (reducing). Monitor degradation via TLC or UV-Vis spectroscopy. Compare with analogs like 4-Bromo-3-nitrobenzaldehyde ( ), where nitro groups enhance oxidative instability. Use cyclic voltammetry to assess redox behavior .

Q. What strategies mitigate competing substitution pathways during functionalization of this compound?

- Methodology : Optimize protecting groups for halogens (e.g., silyl ethers for fluorine) to direct nucleophilic attack. For example, in amination reactions, use CuI/L-proline catalysts to favor bromine displacement over chlorine. Cross-reference regiochemical outcomes with 3-Bromo-2-chloro-6-methylpyridine (), where steric effects dominate .

Data Contradiction & Validation

Q. How can conflicting literature data on the physical properties of this compound be resolved?

- Methodology : Replicate synthesis protocols from independent sources (e.g., vs. ) and characterize using orthogonal techniques (e.g., X-ray crystallography for solid-state structure, GC-MS for purity). Publish validated data in peer-reviewed repositories to address discrepancies .

Applications in Organic Synthesis

Q. What role does this compound play as a building block in pharmaceutical intermediates?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.